Benzamide, N-benzyl-p-methyl-thio-
Description
Contextualization within Thioamide and Benzamide (B126) Chemistry
The structure of N-benzyl-4-methylbenzenecarbothioamide places it firmly within two significant families of organic compounds: benzamides and thioamides.
Benzamides are amide derivatives of benzoic acid, characterized by a benzene (B151609) ring attached to a carboxamide group (-CONH2). solubilityofthings.comwikipedia.org They are typically white or pale-colored powders, with some solubility in water and other organic solvents. pharmaguideline.com This class of compounds serves as crucial intermediates in the synthesis of pharmaceuticals, dyes, and plastics. solubilityofthings.comguidechem.com
Thioamides are analogues of amides where the carbonyl oxygen atom is replaced by a sulfur atom (C=S). illinois.edu This substitution from oxygen to sulfur alters the molecule's nucleophilicity and hydrogen bonding capabilities, which has significant implications for both chemical reactivity and non-covalent interactions. nih.gov Thioamides are more reactive than their amide counterparts and have been used as intermediates in chemical synthesis. acs.org They are typically prepared by treating amides with phosphorus sulfides, such as phosphorus pentasulfide, or with Lawesson's reagent. wikipedia.org
N-benzyl-4-methylbenzenecarbothioamide is specifically a secondary thioamide, featuring a benzyl (B1604629) group and a 4-methylphenyl (p-tolyl) group attached to the nitrogen and carbon atoms of the thioamide core, respectively. This structure combines the aromatic nature of the benzamide family with the unique reactivity of the thioamide functional group.
Significance in Contemporary Organic Synthesis and Chemical Biology
The unique structural features of thioamides like N-benzyl-4-methylbenzenecarbothioamide make them valuable in modern chemistry.
In organic synthesis , thioamides are versatile intermediates. They are known precursors for the synthesis of various sulfur-containing heterocyclic compounds. The C=S bond in thioamides is more reactive than the C=O bond in amides, allowing for specific chemical transformations. acs.org For instance, thioamides can be converted back to amides through hydrolysis in the presence of silver or mercury salts. wikipedia.org
In the realm of chemical biology , thioamides have been incorporated into peptides as isosteres of the amide bond to create analogues with potentially improved properties. acs.orgwikipedia.org This modification can enhance stability against enzymatic degradation and improve pharmacokinetic properties. acs.org The introduction of a thioamide can also act as a spectroscopic probe to study protein and peptide folding and dynamics. nih.gov While research into the specific biological activities of N-benzyl-4-methylbenzenecarbothioamide is not extensively documented in publicly available literature, the broader class of thioamides is known to exhibit a range of biological effects, and some are used as anti-thyroid drugs. wikipedia.org Substituted benzamides are also widely recognized for their therapeutic potential, being used as analgesics, anti-inflammatory agents, and in other medicinal applications. pharmaguideline.com
Overview of Academic Research Trajectories
Academic research involving thioamides and benzamides has followed several key trajectories. Initial research focused on the fundamental synthesis and reactivity of these compounds. wikipedia.org A significant development was the use of Lawesson's reagent as a milder and more soluble alternative to phosphorus pentasulfide for the synthesis of thioamides. wikipedia.org
More recent research has shifted towards the application of these compounds. There is a growing interest in developing new synthetic methodologies for thioamide preparation and their incorporation into peptides and proteins for structural and functional studies. nih.gov Research on benzamide derivatives continues to be a fertile area, with ongoing efforts to synthesize new compounds for potential use as therapeutic agents. ontosight.ai
While specific research focused solely on N-benzyl-4-methylbenzenecarbothioamide is limited, the study of related structures like N-benzyl-4-methylbenzenesulfonamides highlights the continued interest in molecules containing the N-benzyl and p-tolyl moieties for developing biologically significant compounds. nsf.govresearchgate.net The synthesis of such molecules often involves multi-step processes, including the reaction of a primary amine with a sulfonyl chloride followed by benzylation. nsf.gov The exploration of such synthetic routes and the characterization of the resulting products are crucial for discovering novel compounds with potential applications in medicinal chemistry and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
68055-34-5 |
|---|---|
Molecular Formula |
C15H15NS |
Molecular Weight |
241.4 g/mol |
IUPAC Name |
N-benzyl-4-methylbenzenecarbothioamide |
InChI |
InChI=1S/C15H15NS/c1-12-7-9-14(10-8-12)15(17)16-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,16,17) |
InChI Key |
CWVFISVRIFNCRY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=S)NCC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=S)NCC2=CC=CC=C2 |
Other CAS No. |
68055-34-5 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of N Benzyl 4 Methylbenzenecarbothioamide and Analogous Structures
Established Synthetic Routes
Preparations involving Thioamide Precursors
The synthesis of N-benzyl-4-methylbenzenecarbothioamide can be envisioned through the transamidation of a precursor thioamide. This process involves the N–C(S) bond cleavage of a starting thioamide and subsequent reaction with benzylamine (B48309). A general method for the transamidation of thioamides has been developed that utilizes a ground-state-destabilization strategy. This involves the site-selective N-tert-butoxycarbonyl activation of primary or secondary thioamides, which facilitates nucleophilic attack by an amine. nih.gov
This activation weakens the N-C(S) bond, allowing for a chemoselective N–C(S) transacylation. The reaction proceeds under mild, ambient conditions and demonstrates high selectivity for the desired transamidation product. nih.govrsc.org While a specific example for N-benzyl-4-methylbenzenecarbothioamide is not detailed, the general principle can be applied. For instance, an N-acyl or N,N-di-Boc protected 4-methylbenzenecarbothioamide (B157381) could be reacted with benzylamine to yield the target compound.
Another approach involves the direct alkylation of a primary thioamide. For example, 4-methylbenzenecarbothioamide can be synthesized from 4-methylbenzonitrile. nih.govresearchgate.net Subsequent N-benzylation would yield the desired product.
Strategies via Benzoyl Isothiocyanate Reactions
A versatile method for the synthesis of N-substituted thioamides involves the reaction of acyl isothiocyanates with primary or secondary amines. In the context of N-benzyl-4-methylbenzenecarbothioamide, this would involve the reaction of 4-methylbenzoyl isothiocyanate with benzylamine. Acyl isothiocyanates serve as reactive intermediates that readily undergo nucleophilic attack by the amine. arkat-usa.org
The general reaction scheme involves the addition of the amine to the carbon of the isothiocyanate group, followed by a rearrangement to form the N,N'-disubstituted thiourea (B124793), which in this case is the N-benzyl-N'-(4-methylbenzoyl)thiourea. This intermediate can then be transformed into the target thioamide. The reactivity of acyl isothiocyanates allows for the formation of various heterocyclic compounds and functionalized thioureas, depending on the reaction conditions and the nature of the nucleophile. arkat-usa.org
Table 1: Reactants for the Synthesis of N-Benzyl-4-methylbenzenecarbothioamide via the Isothiocyanate Route
| Reactant 1 | Reactant 2 | Product |
| 4-Methylbenzoyl isothiocyanate | Benzylamine | N-Benzyl-4-methylbenzenecarbothioamide |
Data derived from general principles of isothiocyanate reactivity. arkat-usa.orgnih.gov
Transformations from 2-Thioxo-Substituted Benzoxazines
Thioamides can be synthesized from benzoxazine (B1645224) precursors. While direct synthesis of N-benzyl-4-methylbenzenecarbothioamide from a 2-thioxo-substituted benzoxazine is not explicitly documented in the provided results, the transformation of benzoxazines to thioamide-containing structures has been reported, particularly in the synthesis of polybenzoxazines. rsc.orgrsc.org The general approach involves the ring-opening of the benzoxazine ring.
In a hypothetical route, a suitably substituted 2-thioxo-benzoxazine could undergo a chemical transformation, such as hydrolysis or reaction with a reducing agent, to yield a thioamide. The synthesis of benzothiazines, a related class of sulfur-containing heterocycles, can be achieved through the direct thionation of benzoxazines. thieme-connect.com This suggests that under specific conditions, the oxazine (B8389632) ring could be cleaved to generate a thioamide.
Direct Alkylation Approaches with Methyl Sulfides
While the provided information does not describe a direct alkylation with methyl sulfides to form the target thioamide, a relevant synthetic strategy is the N-alkylation of a primary thioamide. A common method for introducing an N-benzyl group is through reaction with benzyl (B1604629) bromide in the presence of a base.
A two-step synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide, a sulfonamide analog, has been reported. This process involves the initial synthesis of an N-allyl sulfonamide, followed by benzylation using benzyl bromide and sodium hydroxide (B78521). nsf.gov A similar approach could be applied to the synthesis of N-benzyl-4-methylbenzenecarbothioamide, starting from 4-methylbenzenecarbothioamide and reacting it with benzyl bromide.
Table 2: Proposed Reaction for N-Benzylation of 4-Methylbenzenecarbothioamide
| Starting Material | Reagent | Product |
| 4-Methylbenzenecarbothioamide | Benzyl bromide | N-Benzyl-4-methylbenzenecarbothioamide |
This proposed reaction is based on analogous N-alkylation methods. nsf.gov
Nucleophilic Acyl Substitution Protocols
Nucleophilic acyl substitution is a fundamental reaction in the synthesis of carboxylic acid derivatives, including thioamides. A convenient one-pot, microwave-assisted, solvent-free method for the preparation of N-substituted thioamides from acyl halides and amines has been developed. This two-step procedure involves the initial formation of an amide via the reaction of an acyl chloride with an amine, followed by in-situ thionation.
For the synthesis of N-benzyl-4-methylbenzenecarbothioamide, this would involve the reaction of 4-methylbenzoyl chloride with benzylamine to form N-benzyl-4-methylbenzamide, which is then thionated using a thionating agent like a H₂O/PSCl₃/Et₃N system. This method has been shown to be effective for a variety of substituted aromatic acyl halides and both primary and secondary amines, with excellent yields reported for the synthesis of N-benzylbenzothioamide, a close structural analog.
Table 3: One-Pot Synthesis of N-Substituted Thioamides
| Acyl Halide | Amine | Thionating System | Product |
| Benzoyl chloride | Benzylamine | H₂O/PSCl₃/Et₃N | N-Benzylbenzothioamide |
| 4-Methylbenzoyl chloride | Benzylamine | H₂O/PSCl₃/Et₃N | N-Benzyl-4-methylbenzenecarbothioamide (expected) |
Data adapted from a general procedure for N-substituted thioamides.
Methods utilizing 4-Methylbenzoic Acid Derivatives
A common and straightforward route to N-benzyl-4-methylbenzenecarbothioamide starts with a 4-methylbenzoic acid derivative. The most direct precursor is N-benzyl-4-methylbenzamide. nih.gov This amide can be synthesized by reacting 4-methylbenzoyl chloride with benzylamine.
The subsequent and final step is the thionation of the amide's carbonyl group to a thiocarbonyl group. This transformation is frequently accomplished using Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide). beilstein-journals.orgrsc.orgmdpi.comresearchgate.net The reaction is typically carried out by refluxing the amide with Lawesson's reagent in a suitable solvent such as toluene. beilstein-journals.orgrsc.org This method is widely applicable for the conversion of amides to their corresponding thioamides.
Table 4: Thionation of N-Benzyl-4-methylbenzamide
| Starting Material | Thionating Agent | Solvent | Product |
| N-Benzyl-4-methylbenzamide | Lawesson's Reagent | Toluene | N-Benzyl-4-methylbenzenecarbothioamide |
This reaction is based on well-established procedures for the thionation of amides. beilstein-journals.orgrsc.orgmdpi.comresearchgate.net
Routes from Hydrazine (B178648) Carboxamide Intermediates
The synthesis of N-benzylbenzamide analogs can proceed through versatile hydrazine carboxamide intermediates. A key strategy involves using 4-(trifluoromethyl)benzohydrazide as a starting material to generate a homologous series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides. nih.gov These intermediates are typically synthesized via one of three primary methods:
Method A: Direct reaction of a benzohydrazide (B10538), such as 4-(trifluoromethyl)benzohydrazide, with an appropriate isocyanate in an anhydrous solvent like acetonitrile. nih.gov
Method B: In-situ generation of the required isocyanate, which then reacts with the benzohydrazide. nih.gov
Method C: The use of a coupling agent, such as N-succinimidyl N-methylcarbamate, in the presence of a base like N,N-diisopropylethylamine (DIPEA) to facilitate the reaction between the benzohydrazide and the amine component. nih.gov
These hydrazine-1-carboxamide structures serve as valuable precursors for further chemical transformations, including potential cyclization into heterocyclic systems like 1,3,4-oxadiazoles. nih.gov
Benzoylation of Aromatic Systems
A fundamental and direct method for creating the N-benzylbenzamide scaffold is the amidation of a carboxylic acid with benzylamine. rsc.org Research into the significance of reagent addition sequence has refined this process. One effective protocol involves the use of triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to mediate the reaction. In a highly efficient approach, benzoic acid is treated with PPh₃ and I₂ in a suitable solvent, followed by the addition of benzylamine and a base such as triethylamine. This method can yield N-benzylbenzamide in near-quantitative amounts (99% yield). rsc.org The reaction proceeds by activating the carboxylic acid, facilitating the nucleophilic attack by the amine. The order of addition of the reagents, particularly the amine, acid, and base, can significantly influence the reaction's efficiency and final yield. rsc.org
Derivatization and Scaffold Functionalization
The N-benzylbenzamide scaffold is a versatile platform for chemical modification, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. These modifications are often aimed at exploring structure-activity relationships (SAR) for various biological targets.
Design and Synthesis of N-Benzylbenzamide Analogs
The N-benzylbenzamide framework has been extensively used to design and synthesize analogs with potential therapeutic applications. By modifying substituents on both the benzoyl and benzyl rings, researchers can fine-tune the molecule's properties.
One notable study focused on creating dual-target ligands for soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor type γ (PPARγ). acs.orgresearchgate.net The synthesis of these N-benzylbenzamide derivatives involved a multi-step process, often starting from a substituted formylbenzoic acid. researchgate.net These efforts led to the identification of compounds with submicromolar potency on both targets. acs.org
Another area of significant interest is the development of tubulin polymerization inhibitors for cancer therapy. nih.gov A large series of novel N-benzylbenzamide derivatives were designed and synthesized, leading to the discovery of compound 20b , which demonstrated potent antiproliferative activities in the low nanomolar range (IC₅₀ values of 12-27 nM) against several cancer cell lines. nih.gov The corresponding water-soluble disodium (B8443419) phosphate (B84403) prodrug, 20b-P , also showed significant tumor growth inhibition in mouse models with a favorable safety profile. nih.gov
Table 1: Biological Activity of Selected N-Benzylbenzamide Analogs
| Compound | Target(s) | Reported Activity | Reference |
|---|---|---|---|
| 14c | sEH/PPARγ | sEH IC50 = 0.3 µM / PPARγ EC50 = 0.3 µM | acs.org |
| 20b | Tubulin Polymerization | IC50 = 12-27 nM (antiproliferative) | nih.gov |
| 20b-P | Tubulin Polymerization | Significant in vivo tumor inhibition | nih.gov |
Incorporation into Heterocyclic Ring Systems (e.g., Pyrazoles, Dihydropyridines)
The N-benzyl moiety is a key structural feature in various heterocyclic systems, including 1,4-dihydropyridines (DHPs). Novel series of N-benzyl 1,4-dihydropyridines have been prepared through facile syntheses and evaluated as inhibitors of P-glycoprotein (P-gp), a key protein involved in multidrug resistance (MDR) in cancer. nih.gov The synthesis allows for variation of all relevant substituents on the molecular scaffold. Biological evaluation revealed that substitutions on the N-benzyl residue, in conjunction with specific ester functions at the 3-position of the DHP ring, are favorable for inhibitory activity. nih.gov These compounds have been shown to modulate MDR and restore the cytotoxic effects of chemotherapeutic agents like daunorubicin. nih.gov
Formation of N-(Benzyl Carbamothioyl)-2-hydroxy Substituted Benzamides
A specific class of derivatives, N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides, has been synthesized and characterized. nih.govresearchgate.netnih.gov The synthesis involves the reaction of 2-thioxo-substituted-1,3-benzoxazines with benzylamine in the presence of sodium bicarbonate. nih.govresearchgate.net This reaction opens the benzoxazine ring to form the target N-(benzyl carbamothioyl) benzamide (B126) structure. These compounds can be further modified; for instance, boiling the N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides in acetic acid can lead to cyclization, reforming a benzoxazine ring system. nih.govnih.gov
Table 2: Synthesis of N-(Benzyl Carbamothioyl)-2-hydroxy Benzamides
| Starting Material | Reagents | Product Class | Reference |
|---|---|---|---|
| 2-Thioxo-substituted-1,3-benzoxazines | 1. Benzylamine 2. Sodium Bicarbonate | N-(benzyl carbamothioyl)-2-hydroxy substituted benzamides | nih.govresearchgate.net |
Synthesis of Adamantane-Containing Thioamides
The incorporation of a bulky, lipophilic adamantane (B196018) group into thioamide structures is a strategy used to develop new chemotherapeutic agents. nih.govresearchgate.net The synthesis of adamantane-containing thioamides can be approached in several ways. Adamantane-1-thioamide itself can be prepared by treating adamantane-1-carbonitrile (B145659) with a thionating agent like phosphorus pentasulfide (P₄S₁₀). nih.gov
For more complex structures, 1-adamantyl isothiocyanate serves as a key building block. nih.govresearchgate.net It can be reacted with various amines, such as piperidine, to yield N-(adamantan-1-yl)carbothioamides. These carbothioamides can then be further functionalized. For example, reaction with substituted benzyl bromides leads to the S-alkylation of the thioamide group, forming S-arylmethyl (isothiourea) derivatives. nih.gov These adamantane-containing compounds have been evaluated for antimicrobial and antiproliferative activities, with some S-benzyl derivatives showing significant broad-spectrum antibacterial effects. nih.govresearchgate.net
Table 3: Examples of Adamantane-Containing Thioamide Synthesis
| Precursor | Key Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Adamantane-1-carbonitrile | P₄S₁₀ | Adamantane-1-thioamide | nih.gov |
| 1-Adamantyl isothiocyanate | Piperidine | N-(adamantan-1-yl)piperidine-1-carbothioamide | nih.gov |
| N-(adamantan-1-yl)piperidine-1-carbothioamide | Benzyl bromide, K₂CO₃ | S-benzyl-N'-(adamantan-1-yl)piperidine-1-carbothioimidate | nih.gov |
Preparation of N-Acyl Thiourea Derivatives
N-acyl thiourea derivatives are a significant class of compounds, often synthesized from thioamide precursors or related starting materials. The general and widely adopted method for synthesizing these derivatives involves the reaction of an acid chloride with a thiocyanate (B1210189) salt, which generates a reactive acyl isothiocyanate intermediate in situ. This intermediate is not typically isolated but is immediately treated with an amine to yield the target N-acyl thiourea. mdpi.comnih.gov
The synthesis commences with the conversion of a substituted benzoic acid, such as 2,4-dichlorobenzoic acid, into its more reactive acid chloride form. nih.gov This acid chloride is then refluxed with a thiocyanate salt, commonly potassium thiocyanate (KSCN) or ammonium (B1175870) thiocyanate (NH₄SCN), in a dry acetone (B3395972) medium. mdpi.comnih.govmdpi.com This step produces the corresponding acyl isothiocyanate. The subsequent nucleophilic addition of an amine to the isothiocyanate intermediate furnishes the N-acyl thiourea derivative. mdpi.comresearchgate.net The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to improve reaction yields significantly. mdpi.com
This synthetic strategy is highly adaptable. For instance, to prepare a compound structurally related to the N-benzyl-4-methyl-thiobenzamide family, one could start with 4-methylbenzoyl chloride. This would be reacted with potassium thiocyanate to form 4-methylbenzoyl isothiocyanate. The subsequent reaction with a primary or secondary amine, like benzylamine, would result in the desired N-acyl thiourea derivative. The final products are often solids that can be purified through recrystallization from solvents like ethanol. nih.gov
Table 1: General Synthesis of N-Acyl Thiourea Derivatives
| Step | Starting Material | Reagent(s) | Intermediate/Product | Reaction Conditions |
|---|---|---|---|---|
| 1 | Aromatic Acid Chloride (e.g., 2,4-dichlorobenzoyl chloride) | Potassium Thiocyanate (KSCN) | Acyl Isothiocyanate (in situ) | Reflux in dry acetone |
| 2 | Acyl Isothiocyanate (in situ) | Amine (e.g., 4-aminoacetophenone) | N-Acyl Thiourea Derivative | Reaction at room temperature or reflux |
Conjugation with Benzoxazole (B165842) Moieties
Benzoxazole moieties are important pharmacophores found in many biologically active compounds. ijpbs.com The conjugation of these structures with thioamide-like linkers can lead to novel hybrid molecules. A common strategy for synthesizing benzoxazole-containing compounds involves the cyclization of a 2-aminophenol (B121084) derivative with a suitable reaction partner. nih.govorganic-chemistry.org
The synthesis of a benzoxazole conjugate can be achieved through a multi-step process. nih.gov A key starting material, a 2-mercaptobenzoxazole (B50546) derivative, can be prepared by refluxing the corresponding 2-aminophenol with carbon disulfide and potassium hydroxide in methanol. nih.gov This product can then be functionalized.
For example, a synthetic route to link a benzoxazole moiety via a thioacetamido linker involves preparing two key intermediates separately. nih.gov
Benzoxazole Intermediate : A 2-aminophenol is used to synthesize a 2-mercaptobenzoxazole.
Amide Intermediate : A suitable carboxylic acid, such as 4-aminobenzoic acid, is reacted with chloroacetyl chloride to create a chloroacetamide intermediate. nih.gov
The final conjugation step involves the reaction of the 2-mercaptobenzoxazole with the chloroacetamide intermediate. This nucleophilic substitution reaction, where the sulfur atom of the mercaptobenzoxazole attacks the carbon bearing the chlorine atom, forms a thioether linkage, resulting in the desired benzoxazole-amide conjugate. nih.gov This modular approach allows for the synthesis of a diverse library of conjugated molecules by varying the substituents on both the benzoxazole ring and the amide portion.
Table 2: Example Synthesis of Benzoxazole-Benzamide Conjugates
| Step | Reactant A | Reactant B | Product | Key Transformation |
|---|---|---|---|---|
| 1 | 2-Aminophenol derivative | Carbon Disulfide, KOH | 2-Mercaptobenzoxazole derivative | Heterocyclic ring formation |
| 2 | Aromatic Amine (e.g., 4-aminobenzoic acid) | Chloroacetyl chloride | Chloroacetamide intermediate | Amide formation |
| 3 | 2-Mercaptobenzoxazole derivative | Chloroacetamide intermediate | Benzoxazole-amide conjugate | Thioether linkage formation |
Advanced Spectroscopic and Crystallographic Characterization of N Benzyl 4 Methylbenzenecarbothioamide and Its Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the spectra of protons (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), detailed information about the electronic environment and connectivity of atoms within a molecule can be obtained.
Proton (¹H) NMR
The ¹H NMR spectrum provides information on the chemical environment of protons in a molecule. For the analog N-benzyl-4-methylbenzamide, specific chemical shifts are observed which help in assigning the protons to the p-toluoyl and benzyl (B1604629) moieties.
In the spectrum of N-benzyl-4-methylbenzamide, the methyl protons (CH₃) of the p-toluoyl group appear as a singlet around δ 2.39 ppm. rsc.org The methylene (B1212753) protons (CH₂) of the benzyl group show a doublet at approximately δ 4.63 ppm, with the splitting caused by coupling to the adjacent N-H proton. rsc.org The aromatic protons of the p-substituted ring appear as two doublets, typically around δ 7.22 and δ 7.69 ppm, while the protons of the benzyl group's phenyl ring appear as a multiplet between δ 7.27-7.36 ppm. rsc.org A broad singlet for the amide proton (NH) is also observed, often around δ 6.49 ppm. rsc.org
For the target molecule, N-benzyl-4-methylbenzenecarbothioamide, similar patterns are expected. However, the replacement of the carbonyl oxygen with sulfur would likely cause a downfield shift (deshielding) for the protons in close proximity to the thiocarbonyl (C=S) group, particularly the N-H and adjacent aromatic protons, due to the different electronic properties and magnetic anisotropy of the C=S bond compared to the C=O bond.
Table 1: ¹H NMR Spectroscopic Data for N-Benzyl-4-methylbenzamide
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| CH₃ (p-tolyl) | 2.39 | Singlet | - | rsc.org |
| CH₂ (benzyl) | 4.63 | Doublet | 5.0 | rsc.org |
| NH (amide) | 6.49 | Broad Singlet | - | rsc.org |
| Ar-H (p-tolyl) | 7.22 | Doublet | 8.0 | rsc.org |
| Ar-H (benzyl) | 7.27-7.36 | Multiplet | - | rsc.org |
| Ar-H (p-tolyl) | 7.69 | Doublet | 8.0 | rsc.org |
Carbon-13 (¹³C) NMR
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. For N-benzyl-4-methylbenzamide, the carbonyl carbon (C=O) signal is a key identifier, appearing around δ 167.4 ppm. beilstein-journals.org The methyl carbon of the p-toluoyl group is found upfield, while the aromatic carbons span the typical region of δ 125-140 ppm. The benzylic CH₂ carbon appears around δ 43.6 ppm. beilstein-journals.org
The most significant difference expected in the ¹³C NMR spectrum of N-benzyl-4-methylbenzenecarbothioamide is the chemical shift of the thiocarbonyl carbon (C=S). Thiocarbonyl carbons are significantly deshielded compared to their carbonyl counterparts and typically resonate in the range of δ 190-210 ppm. This substantial downfield shift is a definitive diagnostic feature for the presence of a thioamide group. The other carbon signals would be expected to show minor shifts relative to the oxygen analog.
Table 2: ¹³C NMR Spectroscopic Data for N-Benzyl-4-methoxybenzamide (Analog)
| Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| CH₂ (benzyl) | 43.6 | beilstein-journals.org |
| OCH₃ | 55.3 | beilstein-journals.org |
| Ar-C | 114.1 | beilstein-journals.org |
| Ar-C | 127.0 | beilstein-journals.org |
| Ar-C | 128.6 | beilstein-journals.org |
| Ar-C | 129.3 | beilstein-journals.org |
| Ar-C (quaternary) | 130.4 | beilstein-journals.org |
| Ar-C (quaternary) | 134.5 | beilstein-journals.org |
| C=O (amide) | 167.4 | beilstein-journals.org |
Vibrational Spectroscopy
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopic Profiling
The IR spectrum of N-benzyl-4-methylbenzamide is characterized by several key absorption bands. A strong, prominent absorption corresponding to the C=O (carbonyl) stretching vibration is typically observed in the range of 1630-1680 cm⁻¹. Another key feature is the N-H stretching vibration of the secondary amide, which appears as a sharp peak around 3300-3500 cm⁻¹. rsc.org Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene groups appears just below 3000 cm⁻¹.
For N-benzyl-4-methylbenzenecarbothioamide, the IR spectrum would show distinct differences. The most notable change would be the absence of the strong C=O stretching band. Instead, several bands associated with the thioamide group would be present. The C=S stretching vibration, which is generally weaker than the C=O stretch, is found in the broad range of 800-1400 cm⁻¹. This band is often coupled with other vibrations, making it less straightforward to assign. A characteristic "B band" for thioamides, which has significant C-N stretching character, is typically observed as a strong band between 1500 and 1600 cm⁻¹. The N-H stretching frequency would still be present in a similar region as the amide, around 3300-3500 cm⁻¹.
Table 3: Key IR Absorption Bands for Amide vs. Thioamide Analogs
| Functional Group Vibration | Typical Wavenumber (cm⁻¹) for Amide | Expected Wavenumber (cm⁻¹) for Thioamide | Reference |
|---|---|---|---|
| N-H Stretch | 3300 - 3500 | 3300 - 3500 | rsc.org |
| Aromatic C-H Stretch | > 3000 | > 3000 | |
| Aliphatic C-H Stretch | < 3000 | < 3000 | |
| C=O Stretch (Amide I) | 1630 - 1680 | Absent | rsc.org |
| Thioamide B Band (C-N stretch) | Absent | 1500 - 1600 | |
| C=S Stretch | Absent | 800 - 1400 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For N-benzyl-4-methylbenzenecarbothioamide (C₁₅H₁₅NS), the calculated molecular weight is 241.35 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 241.
The fragmentation pattern would provide further structural confirmation. Key fragmentation pathways for thioamides often involve cleavage of bonds adjacent to the functional group. Common fragments for N-benzyl-4-methylbenzenecarbothioamide would likely include:
Benzylic cleavage: Loss of a phenyl radical or a benzyl radical. A prominent peak at m/z = 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), is highly characteristic for benzyl-containing compounds.
Cleavage of the thioamide: Fragmentation can occur on either side of the C=S group. This could lead to the formation of the p-toluoyl cation ([CH₃C₆H₄CS]⁺) at m/z = 135 or the benzyl isothiocyanate cation.
McLafferty Rearrangement: While more common in carbonyl compounds, a rearrangement involving hydrogen transfer could also occur.
Analysis of these fragments allows for the reconstruction of the molecular structure and confirms the identity of the compound.
X-ray Crystallography for Three-Dimensional Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For analogs of N-benzyl-4-methylbenzenecarbothioamide, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, single-crystal X-ray diffraction studies have been crucial in elucidating their molecular architecture.
In a study on N-allyl-N-benzyl-4-methylbenzenesulfonamide, the crystal structure was resolved, revealing an orthorhombic system with the space group Pna21. nsf.govresearchgate.net The unit cell parameters were determined to be a = 18.6919(18) Å, b = 10.5612(10) Å, and c = 8.1065(8) Å, with a cell volume of 1600.3(3) ų. nsf.govresearchgate.net This detailed structural information allows for the precise measurement of bond lengths, bond angles, and torsion angles, which are critical for understanding the molecule's conformation and intermolecular interactions, such as C-H···N hydrogen bonds and C-H···π interactions that link the molecules in the crystal lattice. nsf.gov
Another related compound, 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, was synthesized and its crystal structure determined. nih.gov This analysis provides further insight into the conformational preferences and packing arrangements of N-benzyl sulfonamides. nih.gov
Table 1: Crystallographic Data for Analogs of N-Benzyl-4-methylbenzenecarbothioamide
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | Ref. |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | C₁₇H₁₉NO₂S | Orthorhombic | Pna21 | 18.6919(18) | 10.5612(10) | 8.1065(8) | 90 | 90 | 90 | 1600.3(3) | 4 | nsf.govresearchgate.net |
| 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide | C₁₅H₁₇NO₂S | Monoclinic | P2₁/c | 8.8144(3) | 19.7677(6) | 9.8914(4) | 90 | 117.689(1) | 90 | 1526.11(9) | 4 | researchgate.net |
| N-Benzyl-N,4-dimethylbenzenesulfonamide | C₁₅H₁₇NO₂S | Monoclinic | P2₁/c | 15.0386(16) | 8.2632(7) | 12.0758(12) | 90 | 105.902(4) | 90 | 1443.2(2) | 4 | mdpi.com |
Note: The data presented is for sulfonamide analogs. Crystallographic data for N-benzyl-4-methylbenzenecarbothioamide is not available in the cited sources.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound and ensuring its purity.
For the analog N-allyl-N-benzyl-4-methylbenzenesulfonamide, high-resolution mass spectrometry (HRMS) was used to confirm its elemental composition. The calculated mass for the sodiated molecule [M+Na]⁺ was 324.3800, with the found value being 324.3801, which is in excellent agreement. nsf.gov
Similarly, for other sulfonamide analogs, elemental analysis provides the foundational confirmation of their chemical formulas.
Table 2: Elemental Analysis Data for Analogs of N-Benzyl-4-methylbenzenecarbothioamide
| Compound Name | Molecular Formula | Analysis Type | Calculated (%) | Found (%) | Ref. |
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | C₁₇H₁₉NO₂S | HRMS (ESI) [M+Na]⁺ | 324.3800 | 324.3801 | nsf.gov |
| N-Benzyl-N,4-dimethylbenzenesulfonamide | C₁₅H₁₇NO₂S | - | C: 65.43, H: 6.22, N: 5.09, S: 11.64 | - | mdpi.com |
| 4-Methyl-N-(4-methylbenzyl)benzenesulfonamide | C₁₅H₁₇NO₂S | - | C: 65.43, H: 6.22, N: 5.09, S: 11.64 | - | nih.gov |
Computational Chemistry and Theoretical Investigations of N Benzyl 4 Methylbenzenecarbothioamide Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for examining the electronic structure and properties of molecules like N-benzyl-4-methylbenzenecarbothioamide.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied in chemistry and materials science to predict molecular properties. For N-benzyl-4-methylbenzenecarbothioamide and related structures, DFT calculations, often using the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311G(2d,2p), are employed to optimize the molecular geometry and predict vibrational frequencies. nih.govresearchgate.netepstem.net These theoretical calculations are often validated by comparing the results with experimental data from techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy. researchgate.netepstem.net
DFT enables a detailed analysis of a molecule's electronic properties, which helps in understanding its reactivity and potential biological activity. nih.govresearchgate.net For instance, the method can be used to determine the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. orientjchem.org Studies on similar benzamide (B126) derivatives have successfully used DFT to correlate theoretical data with observed values, confirming the accuracy of the computational models. nih.gov The optimization of the molecular structure using DFT provides a stable conformation, which is the foundation for further analysis of the molecule's properties. researchgate.net
Molecular Orbital Analysis (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical stability and its ability to participate in chemical reactions. nih.gov
A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov This can indicate a higher potential for biological activity. nih.gov In the case of N-benzyl-4-methylbenzenecarbothioamide and its analogs, the HOMO and LUMO energy levels and their distribution across the molecule are calculated using DFT. nih.govepstem.net For example, in related compounds, the LUMO orbitals have been found to be located near the sulfur and nitrogen atoms, indicating these are likely sites for electron acceptance. windows.net The analysis of these frontier molecular orbitals helps in understanding the charge transfer interactions that can occur within the molecule. nih.gov
| Parameter | Description | Significance |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |
Dipole Moment Calculations and their Implications
The magnitude and direction of the dipole moment are determined by the molecule's geometry and the electronegativity of its constituent atoms. In related sulfonamides, dipole moments have been calculated to understand their interaction with biological receptors. These calculations involve optimizing the molecular geometry and then determining the x, y, and z components of the dipole. The total dipole moment provides a quantitative measure of the molecule's polarity, which can influence its pharmacokinetic and pharmacodynamic properties.
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation techniques are essential for predicting how a ligand like N-benzyl-4-methylbenzenecarbothioamide might interact with a biological target and for assessing its conformational stability.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery and design. For N-benzyl-4-methylbenzenecarbothioamide, docking studies can identify potential biological targets and elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov
The process involves preparing the 3D structures of both the ligand and the target protein. nih.gov Docking simulations then explore various possible binding poses and score them based on binding energy or other scoring functions. nih.gov For instance, in studies of similar N-benzyl benzamide derivatives, molecular docking has been used to understand their inhibitory mechanism against enzymes like butyrylcholinesterase, which is relevant in the context of Alzheimer's disease. nih.gov These studies can reveal key amino acid residues in the binding pocket that interact with the ligand. nih.gov
| Interaction Type | Description |
| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. |
Molecular Dynamics Simulations for Conformational Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time. These simulations can be used to assess the conformational stability of N-benzyl-4-methylbenzenecarbothioamide and its complexes with biological targets. By simulating the movements of atoms and molecules, MD can reveal how the ligand adapts its conformation upon binding and how stable the resulting complex is.
In a typical MD simulation, the initial structure, often obtained from molecular docking, is placed in a simulated environment (e.g., a box of water molecules) and subjected to forces that govern atomic motion. The simulation then tracks the trajectory of the atoms over a period of time, providing insights into the flexibility and stability of the system. For example, MD simulations of benzyl (B1604629) mercaptide on a gold surface have been used to study the formation of self-assembled monolayers and the conformational ordering of the molecules. elsevierpure.com Such simulations can help in understanding the structural dynamics that are crucial for a molecule's function. elsevierpure.com
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule in a crystalline environment, providing a detailed picture of the close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions and their relative strengths.
While specific experimental data for N-benzyl-4-methylbenzenecarbothioamide is not available, a theoretical analysis based on its structural motifs—a benzyl group, a p-methylphenyl group, and a thioamide linkage—suggests the presence of several key interactions. These would likely include:
C-H⋯π interactions: The presence of aromatic rings (both the benzyl and the p-methylphenyl groups) suggests that C-H⋯π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, would be a significant stabilizing force.
π-π stacking: Interactions between the aromatic rings themselves are also likely to occur, contributing to the stability of the crystal lattice.
N-H⋯S hydrogen bonds: The thioamide group provides a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfur atom), which could lead to the formation of hydrogen bonds.
The relative contributions of these interactions can be visualized using a 2D fingerprint plot derived from the Hirshfeld surface. This plot provides a summary of all the intermolecular contacts. A hypothetical breakdown of these contributions for N-benzyl-4-methylbenzenecarbothioamide is presented in the table below.
Table 1: Hypothetical Intermolecular Contacts for N-benzyl-4-methylbenzenecarbothioamide from Hirshfeld Surface Analysis
| Interaction Type | Hypothetical Contribution (%) |
| H···H | 45 - 55 |
| C-H···π | 15 - 25 |
| π-π stacking | 10 - 20 |
| N-H···S | 5 - 10 |
| Other | < 5 |
This table illustrates the expected prevalence of non-covalent interactions that would govern the supramolecular assembly of this compound in the solid state.
In Silico Prediction of ADME-Related Properties (Pharmacokinetics)
In silico methods are instrumental in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. These predictions help to assess the potential of a molecule to become a viable drug candidate by evaluating its likely behavior in the human body. For N-benzyl-4-methylbenzenecarbothioamide, a range of ADME parameters can be calculated using computational models.
These predictions are based on the molecule's structure and physicochemical properties, such as its molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Various computational tools and algorithms exist to estimate these properties.
A summary of the predicted ADME-related properties for N-benzyl-4-methylbenzenecarbothioamide is provided in the following table. It is important to note that these are theoretical predictions and would require experimental validation.
Table 2: Predicted ADME Properties for N-benzyl-4-methylbenzenecarbothioamide
| Property | Predicted Value | Implication |
| Molecular Weight | ~255 g/mol | Favorable for oral bioavailability |
| LogP (Lipophilicity) | 3.5 - 4.5 | Good balance for membrane permeability and solubility |
| Hydrogen Bond Donors | 1 | Low number, favoring absorption |
| Hydrogen Bond Acceptors | 1 (S atom) | Low number, favoring absorption |
| Human Oral Absorption | High | Likely to be well-absorbed from the gut |
| Blood-Brain Barrier (BBB) Permeability | Likely to cross | Potential for central nervous system activity |
| CYP450 Inhibition | Possible | Potential for drug-drug interactions |
| Plasma Protein Binding | High | May affect the free concentration of the compound |
These in silico predictions suggest that N-benzyl-4-methylbenzenecarbothioamide has a promising pharmacokinetic profile for a potential therapeutic agent. However, these theoretical findings must be substantiated through in vitro and in vivo experimental studies to confirm its actual ADME characteristics.
Structure Activity Relationships Sar in Chemical Biology of N Benzyl 4 Methylbenzenecarbothioamide Derivatives Mechanistic Studies, Non Clinical
Kinase Inhibition Potency and Selectivity (In Vitro Mechanistic Studies)
Androgen Receptor (AR) Coactivator Interaction Modulation
The androgen receptor (AR) is a crucial mediator in the development and progression of prostate cancer. nih.gov Its function is modulated by interactions with coactivator proteins, making the coactivator binding interface a key target for therapeutic intervention. nih.govepo.org The AR ligand-binding domain features a specialized coactivator binding interface, known as activation function-2 (AF2), which preferentially binds to coactivators with aromatic-rich motifs (e.g., FXXLF motifs) over the leucine-rich LXXLL motifs favored by other nuclear receptors. nih.govepo.org
Small molecules can be designed to bind to this interface, specifically to pockets within the AF2 domain, thereby modulating the receptor's interaction with its coregulators. For instance, X-ray crystallography has revealed that certain compounds can bind specifically to the BF3 pocket of the AR. nih.gov This binding can be stabilized by strong hydrophobic and arene-arene interactions with key amino acid residues, effectively modulating the binding of AF2 to its coactivators. nih.gov A series of N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives were identified as novel AR antagonists that target the AF2 site, with some compounds showing AR antagonistic activity in the submicromolar range. nih.gov The lead compound from this series, T1-12, demonstrated an IC50 of 0.47 μM for AR antagonistic activity and 18.05 μM for peptide displacement activity, confirming its action at the AF2 site. nih.gov These findings validate that targeting the AR AF2 domain is a viable strategy for developing novel therapeutics. nih.govnih.gov
Antitumor Activity Mechanisms (In Vitro Mechanistic Studies)
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) being a primary regulator. researchgate.netgoogle.com Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. google.com N-benzylbenzamide derivatives have been investigated as inhibitors of this pathway. Docking studies of a potent indazole-based inhibitor revealed that its methyl benzamide (B126) moiety forms two crucial hydrogen bonds with the amino acid residues Glu885 and Asp1046 within the VEGFR-2 kinase domain. google.com This interaction is characteristic of a type II inhibitor binding mode. google.com
Inhibition of VEGFR-2 kinase activity blocks the autophosphorylation of the receptor at key tyrosine residues (Y951, Y996, Y1059, and Y1175), which in turn suppresses downstream signaling cascades, including the AKT and ERK pathways. researchgate.netgoogle.com This disruption of the VEGFR2/AKT/ERK pathway effectively inhibits endothelial cell migration, invasion, and tube formation, which are all essential steps in angiogenesis. researchgate.netgoogle.com The antitumor effects of these compounds have been demonstrated in various cancer cell lines and in vivo models like the zebrafish embryo, where they have been shown to block the formation of intersegmental vessels. google.com
Table 1: VEGFR-2 Inhibitory Activity of Selected Compounds
| Compound | Description | Target | IC50 | Reference |
|---|---|---|---|---|
| CHMFL-VEGFR2-002 | Indazole-benzamide derivative | VEGFR-2 Kinase | Not specified, but inhibits phosphorylation at EC50 of ~116-167 nM | google.com |
| Compound 6 | Nicotinamide-based derivative | VEGFR-2 Enzyme | 60.83 nM | |
| Compound 7 | Nicotinamide-based derivative | VEGFR-2 Enzyme | 129.30 nM | |
| T1-12 | N-(4-(benzyloxy)-phenyl)-sulfonamide | AR Antagonism | 0.47 µM | nih.gov |
Cell Cycle Progression Modulation
N-substituted benzamides have been shown to influence cell cycle progression, a key process in cancer cell proliferation. Studies using the N-substituted benzamide declopramide (B1670142) (3CPA) demonstrated the induction of a distinct G2/M cell cycle block in murine 70Z/3 pre-B cells. This cell cycle arrest was determined to be an event that occurs prior to the induction of apoptosis. Similarly, other research has pointed to the ability of benzamide to interfere with neoplastic transformation in a cell cycle-specific manner, with the maximal effect observed during the early S phase.
Furthermore, nicotinamide-based derivatives designed as VEGFR-2 inhibitors have also been found to impact the cell cycle. The most potent of these compounds arrested the growth of HCT-116 colon cancer cells at both the pre-G1 and G2-M phases, highlighting a multi-faceted impact on cell cycle control.
Induction of Apoptotic Pathways
The induction of apoptosis, or programmed cell death, is a primary mechanism through which anticancer agents eliminate malignant cells. N-substituted benzamides have been shown to trigger apoptosis through the intrinsic, or mitochondrial, pathway. The process is initiated by a disruption of the mitochondrial trans-membrane potential, which leads to the release of cytochrome c into the cytosol. This event subsequently activates the initiator caspase-9, which in turn activates downstream effector caspases like caspase-3, culminating in the enzymatic cleavage of cellular components and cell death.
This mitochondrial-mediated apoptotic pathway has been observed in various cell lines, including murine 70Z/3 and human HL60 cells, in response to treatment with compounds like declopramide (3CPA). The induction of apoptosis by these benzamides appears to be independent of the p53 tumor suppressor protein. Further studies on related structures, such as 1,4-benzothiazine analogs, corroborate this mechanism, showing that their apoptotic efficacy is associated with loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases-8, -9, and -3.
Interactions with Checkpoint Kinase 1
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase involved in the G2/M checkpoint, which allows cells to arrest and repair DNA damage before entering mitosis. nih.gov Inhibiting CHK1 is a therapeutic strategy to abrogate this checkpoint, thereby increasing the sensitivity of cancer cells to DNA-damaging agents. nih.gov While extensive research has been conducted on various chemical scaffolds as CHK1 inhibitors, including ureidothiophene (B3733153) and thiazole (B1198619) derivatives, specific studies detailing the direct interaction of Benzamide, N-benzyl-p-methyl-thio- or its close analogs with CHK1 are not prominent in the reviewed literature. nih.gov The development of CHK1 inhibitors remains an active area of research, with a focus on novel compounds that can prevent cell cycle arrest in response to DNA damage. nih.gov
Role of Substituent Modifications on Biological Activity
The biological activity of N-benzyl-p-methylbenzenecarbothioamide derivatives is significantly influenced by modifications to their chemical structure, a principle central to structure-activity relationship (SAR) studies.
For N-benzylbenzamide derivatives acting as tubulin polymerization inhibitors, substitutions on both the N-benzyl and benzamide rings play a critical role. A series of these derivatives showed potent antiproliferative activities, with compound 20b emerging as a lead candidate with IC50 values in the low nanomolar range (12 to 27 nM) against several cancer cell lines. This highlights the sensitivity of the biological activity to the specific substitution pattern.
In the context of 1,4-benzothiazine analogs, which share structural similarities, SAR analysis revealed that the oxidation state of the sulfur atom, the presence of a carbonyl group, and the nature and position of side chains are key modulators of apoptotic efficacy. This indicates that modifications to the thioamide portion and its surrounding groups can have a profound impact on the compound's cell-killing ability.
Furthermore, studies on N-alkyl-nitroimidazole compounds showed that altering the length of a substituted N-alkyl chain can affect antitumor activity, though this effect was cell-line dependent. For N-substituted benzamide derivatives designed as histone deacetylase (HDAC) inhibitors, the nature of the substituent group was crucial for binding affinity and inhibitory activity. The synthesis and evaluation of N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide showed that this specific combination of moieties resulted in a compound with potent in vitro antitumor activities against four tested cancer cell lines, reportedly more potent than sorafenib. These examples underscore the importance of specific substituents in optimizing the biological and therapeutic profile of benzamide-based compounds.
Emerging Research Directions and Future Perspectives for N Benzyl 4 Methylbenzenecarbothioamide Research
Advancement in Synthetic Methodologies for Complex Thioamide Scaffolds
The synthesis of thioamides, including N-benzyl-4-methylbenzenecarbothioamide, has traditionally been a key focus for organic chemists. The standard synthesis for N-benzyl-4-methylbenzenecarbothioamide involves the reaction between 4-methylthiobenzoic acid and benzylamine (B48309), often facilitated by a coupling agent. ontosight.ai However, the demand for more efficient, versatile, and environmentally benign methods for creating complex molecules containing the thioamide functional group is driving innovation in synthetic chemistry. nsf.gov
Recent advancements have moved beyond traditional thionating agents like Lawesson's reagent, which, while effective, can present challenges in purification and substrate compatibility, especially in multi-functionalized molecules like peptides. chemrxiv.orgnih.gov Modern strategies focus on direct thioacylation and methods utilizing elemental sulfur, which offer milder reaction conditions and are suitable for late-stage functionalization of complex compounds. researchgate.netchemrxiv.org These newer methods are critical for building libraries of thioamide-containing molecules for screening and structure-activity relationship (SAR) studies. researchgate.net The development of one-pot syntheses and mechanochemical approaches further represents the frontier of creating structurally diverse thioamides with high efficiency. nsf.govmdpi.com
| Method | Description | Advantages | Key Reagents |
| Traditional Thionation | Conversion of an existing amide or lactam to a thioamide. | Broad applicability to various amide-containing starting materials. | Lawesson's Reagent, Phosphorus Pentasulfide (P4S10). chemrxiv.org |
| Thioacylation | Reaction of an amine with a thioacylating agent, such as a monothiocarboxylic acid. | More controlled incorporation of the thioamide group. chemrxiv.org | Monothiocarboxylic acids, Coupling reagents. chemrxiv.org |
| Elemental Sulfur Methods | Reaction of amines with nitroalkanes or other precursors in the presence of elemental sulfur and a sulfide (B99878) source. | Mild conditions, high yields, and suitability for late-stage functionalization of peptides without epimerization. researchgate.net | Elemental Sulfur (S8), Sodium Sulfide (Na2S). researchgate.netchemrxiv.org |
| Potassium Acyltrifluoroborate Reaction | Reaction of potassium acyltrifluoroborates with amines and elemental sulfur in an aqueous solution. | Simple, mild process that accommodates a wide range of polar functional groups. researchgate.net | Potassium Acyltrifluoroborates, Elemental Sulfur. researchgate.net |
Integration of Multi-Omics Data in SAR Elucidation
Structure-Activity Relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its effects on biological systems. For compounds like N-benzyl-4-methylbenzenecarbothioamide, elucidating SAR is crucial for identifying potential applications. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, systems-level approach to this challenge. nih.govmdpi.com
Instead of relying on single-endpoint assays, a multi-omics strategy provides a holistic view of the molecular changes within a biological system upon exposure to the compound. nih.govelifesciences.org For instance, transcriptomics can reveal which gene expression pathways are altered, while proteomics can identify changes in protein levels and post-translational modifications. nih.govmdpi.com Metabolomics can then uncover shifts in metabolic pathways. By integrating these layers of data, researchers can build comprehensive models that link the structural features of N-benzyl-4-methylbenzenecarbothioamide to a cascade of molecular events, providing a much deeper understanding of its SAR than was previously possible. elifesciences.orgnih.gov This approach is particularly valuable for identifying the mode of action of new compounds and discovering potential molecular targets. elifesciences.org
| Omics Technology | Data Generated | Contribution to SAR Elucidation |
| Genomics | DNA sequence variations. | Identifies genetic factors that may influence sensitivity or resistance to the compound. nih.gov |
| Transcriptomics | RNA transcripts (gene expression levels). | Reveals which genes and pathways are up- or down-regulated in response to the compound, indicating its primary cellular impact. nih.govmdpi.com |
| Proteomics | Protein abundance, modifications, and interactions. | Identifies direct protein targets and downstream effects on protein networks. nih.govnih.gov |
| Metabolomics | Small molecule metabolites. | Uncovers changes in metabolic pathways, providing a functional readout of the compound's cellular effects. nih.gov |
Exploration of Novel Mechanistic Pathways (Non-Clinical)
The unique chemical nature of the thioamide group in N-benzyl-4-methylbenzenecarbothioamide suggests it may interact with biological systems through novel mechanisms distinct from its amide analogue. researchgate.netnih.gov The sulfur atom makes the thioamide N-H group a better hydrogen bond donor, while the sulfur itself is a weaker hydrogen bond acceptor compared to the oxygen in an amide. nih.gov These altered electronic and steric properties can lead to different binding affinities and selectivities for protein targets. researchgate.netchemrxiv.org
Research into related benzamide (B126) and thioamide compounds provides clues to potential non-clinical mechanistic pathways. For example, certain N-benzylbenzamide derivatives have been investigated as direct inhibitors of the NADH-dependent 2-trans-enoyl-acyl carrier protein reductase (InhA), an essential enzyme in Mycobacterium tuberculosis. nih.gov Exploring whether N-benzyl-4-methylbenzenecarbothioamide can engage similar targets is a promising research direction. The increased reactivity of the thioamide bond also means it could act as a precursor for the synthesis of various heterocyclic compounds, a pathway that could be explored for bioorthogonal chemistry applications. nih.govchemrxiv.org
Development as Chemical Probes and Research Tools
The distinct physicochemical properties of thioamides make them excellent candidates for development as chemical probes and research tools. researchgate.netnih.gov The substitution of a single oxygen atom with sulfur in a peptide or other bioactive molecule can be a subtle yet powerful perturbation to study biological processes. nih.gov Because this substitution can alter molecular conformation and hydrogen bonding patterns, thioamides have been successfully used as probes to investigate protein and peptide folding, dynamics, and stability. researchgate.netchemrxiv.orgnih.gov
Specifically, N-benzyl-4-methylbenzenecarbothioamide could be developed as a tool to probe the active sites of enzymes that recognize benzamide structures. The altered properties of the thioamide could help delineate the specific interactions—such as hydrogen bonding or hydrophobic interactions—that are critical for substrate binding and catalysis. Furthermore, the substitution of oxygen with sulfur induces significant spectroscopic changes, which can be harnessed to create spectroscopic probes for monitoring molecular interactions without the need for bulky fluorescent labels. nih.gov This makes thioamides like N-benzyl-4-methylbenzenecarbothioamide valuable tools for biophysical chemistry and chemical biology research. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
